Prop-2-yn-1-yl (3-chloro-4,5-diethoxyphenyl)carbamate
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Overview
Description
Prop-2-yn-1-yl (3-chloro-4,5-diethoxyphenyl)carbamate is an organic compound with a complex structure that includes a carbamate group, a chloro-substituted phenyl ring, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl (3-chloro-4,5-diethoxyphenyl)carbamate typically involves the reaction of 3-chloro-4,5-diethoxyphenyl isocyanate with propargyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-chloro-4,5-diethoxyphenyl isocyanate and propargyl alcohol.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Catalysts and Solvents: Commonly used catalysts include tertiary amines, and solvents such as dichloromethane or tetrahydrofuran are employed to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl (3-chloro-4,5-diethoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl carbamates.
Scientific Research Applications
Prop-2-yn-1-yl (3-chloro-4,5-diethoxyphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl (3-chloro-4,5-diethoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Shares structural similarities with Prop-2-yn-1-yl (3-chloro-4,5-diethoxyphenyl)carbamate and has similar biological activities.
N-alkyl-N-(prop-2-yn-1-yl)anilines: These compounds also contain the prop-2-yn-1-yl group and exhibit similar reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
84971-69-7 |
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Molecular Formula |
C14H16ClNO4 |
Molecular Weight |
297.73 g/mol |
IUPAC Name |
prop-2-ynyl N-(3-chloro-4,5-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C14H16ClNO4/c1-4-7-20-14(17)16-10-8-11(15)13(19-6-3)12(9-10)18-5-2/h1,8-9H,5-7H2,2-3H3,(H,16,17) |
InChI Key |
FFCCEUNXJGUYHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)NC(=O)OCC#C)Cl)OCC |
Origin of Product |
United States |
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